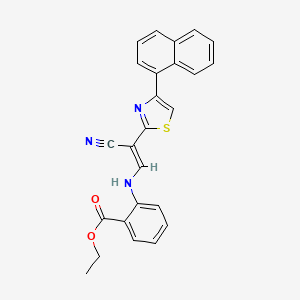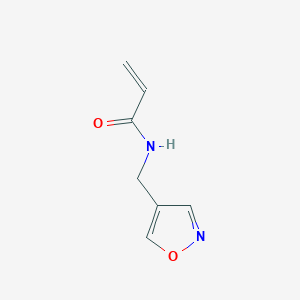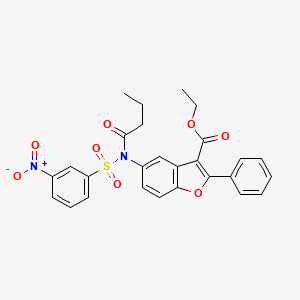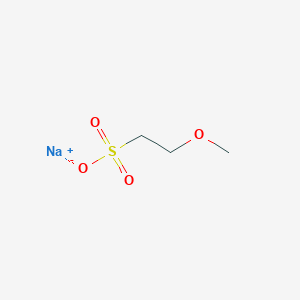![molecular formula C17H16N2O3 B2439008 [3-Amino-4-(methoxymethyl)-6-methylfuro[2,3-b]pyridin-2-yl](phenyl)methanone CAS No. 330558-93-5](/img/structure/B2439008.png)
[3-Amino-4-(methoxymethyl)-6-methylfuro[2,3-b]pyridin-2-yl](phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-Amino-4-(methoxymethyl)-6-methylfuro[2,3-b]pyridin-2-ylmethanone” is a chemical compound with the molecular formula C17H16N2O3. It has a molecular weight of 296.326 . This compound is not intended for human or veterinary use and is for research use only.
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H16N2O3/c1-10-8-12(9-21-2)13-14(18)16(22-17(13)19-10)15(20)11-6-4-3-5-7-11/h3-8H,9,18H2,1-2H3 . This code provides a specific representation of the molecule’s structure, including the arrangement of atoms and bonds.Wissenschaftliche Forschungsanwendungen
Spectroscopic Properties and Quantum Chemistry
3-Amino-4-(methoxymethyl)-6-methylfuro[2,3-b]pyridin-2-yl](phenyl)methanone and its derivatives demonstrate interesting spectroscopic properties. A study by (Al-Ansari, 2016) investigated the electronic absorption, excitation, and fluorescence properties of related compounds. The research revealed that these compounds exhibit dual fluorescence in both non-polar and polar solvents. Quantum chemistry calculations also provided insights into their molecular structures and interactions.
Structural Analysis and Isomorphism
Research has focused on understanding the crystal and molecular structure of related compounds. For instance, (Swamy et al., 2013) examined isomorphous methyl- and chloro-substituted structures, while (Lakshminarayana et al., 2009) conducted X-ray diffraction studies on similar compounds.
Antimicrobial Activity
Some derivatives of the compound have shown potential antimicrobial activity. A study by (Kumar et al., 2012) synthesized a series of similar compounds and found that they exhibited antimicrobial activity, with certain methoxy group-containing compounds showing high effectiveness.
Anti-Tumor Agents
Derivatives of 3-Amino-4-(methoxymethyl)-6-methylfuro[2,3-b]pyridin-2-yl](phenyl)methanone have been investigated for their potential as anti-tumor agents. (Hayakawa et al., 2004) discovered a derivative with selectivity against a tumorigenic cell line, highlighting its potential in cancer research.
Chemical Synthesis and Modification
Studies such as those by (Kostenko et al., 2008) and (Kaigorodova et al., 2004) have explored the synthesis and chemical modification of related compounds, providing insights into their reactivity and potential applications in various fields of chemistry.
Eigenschaften
IUPAC Name |
[3-amino-4-(methoxymethyl)-6-methylfuro[2,3-b]pyridin-2-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-10-8-12(9-21-2)13-14(18)16(22-17(13)19-10)15(20)11-6-4-3-5-7-11/h3-8H,9,18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXPUPSQXVXFINM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C(OC2=N1)C(=O)C3=CC=CC=C3)N)COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801326396 |
Source


|
| Record name | [3-amino-4-(methoxymethyl)-6-methylfuro[2,3-b]pyridin-2-yl]-phenylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801326396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
8.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24816704 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
[3-Amino-4-(methoxymethyl)-6-methylfuro[2,3-b]pyridin-2-yl](phenyl)methanone | |
CAS RN |
330558-93-5 |
Source


|
| Record name | [3-amino-4-(methoxymethyl)-6-methylfuro[2,3-b]pyridin-2-yl]-phenylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801326396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

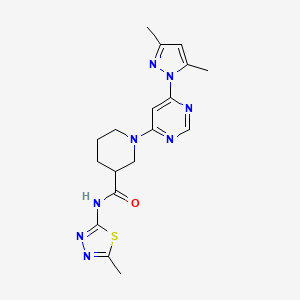
![2-[4-(dimethylamino)phenyl]-N-(3-methoxypropyl)imidazo[2,1-b][1,3]benzothiazol-3-amine](/img/no-structure.png)
![[3-(4-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2438927.png)
![N,N-Diethyl-4-[2-[methyl(prop-2-enoyl)amino]acetyl]piperazine-1-carboxamide](/img/structure/B2438930.png)
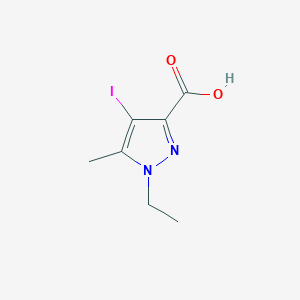
![N-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B2438933.png)
![1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(1H-benzo[d]imidazol-1-yl)ethan-1-one](/img/structure/B2438934.png)
![N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)-1-[3-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2438936.png)
